Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate
Overview
Description
Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the trifluoromethylbenzyl group. The final step involves esterification to form the methyl ester. Key reagents used in these reactions include trifluoromethylbenzyl bromide, pyridine derivatives, and methyl chloroformate. Reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .
Scientific Research Applications
Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridine derivatives and benzyl esters. Examples include:
- Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinyl}acetate
- Ethyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate
Uniqueness
What sets Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-[4-hydroxy-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4/c1-24-14(22)8-12-13(21)5-6-20(15(12)23)9-10-3-2-4-11(7-10)16(17,18)19/h2-7,21H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAICSIJKYQOEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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